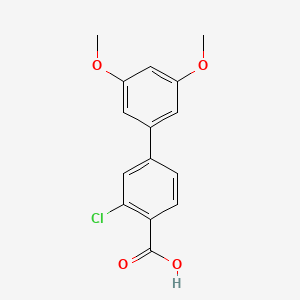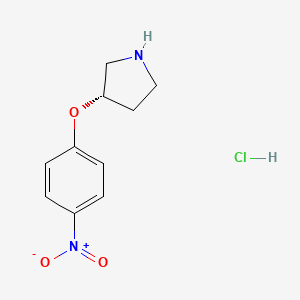
Lithium triisopropyl 2-(5-methylpyridyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is a chemical compound that belongs to the family of organolithium compounds. It is also known as LiTMP or LITMP. It has a CAS Number of 1256364-31-4 and a molecular weight of 287.14 . This compound is a highly reactive and versatile reagent that is widely used in organic synthesis.
Molecular Structure Analysis
The InChI code for “Lithium triisopropyl 2-(5-methylpyridyl)borate” is 1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is stored in a refrigerated environment . More specific physical and chemical properties are not available in the current literature.
Aplicaciones Científicas De Investigación
Raman Spectral Studies of Borate Glasses
Studies on borate glasses using Raman spectroscopy have revealed the technique's effectiveness in identifying structural groups within borates based on the Krogh-Moe hypothesis. This research primarily focuses on vitreous B2O3 and alkali borates, highlighting the cation effect on the borate network and the formation of non-bridging oxygens in lithium-caesium borate, which demonstrates the material's structural modifications with composition changes (Meera & Ramakrishna, 1993).
Lithium for Energy Storage
Lithium's role as an essential cathode material in rechargeable batteries is significant due to its exceptional energy storage capabilities. Research emphasizes the importance of efficiently processing lithium resources from minerals, brine, seawater, or recycling spent lithium-ion batteries to meet the growing demand for lithium in modern energy production and storage devices (Choubey et al., 2016).
Lithium Ion Batteries in Microelectronic Devices
The high energy attributes of batteries employing lithium chemistry have been extensively investigated for applications in microelectronics. The review discusses different microbattery chemistries and cell designs tailored for various applications, highlighting the significance of lithium-based batteries in emerging micro-electronic devices (Wang et al., 2015).
Lithium Sulfur Batteries: A Mechanistic Review
Lithium sulfur (Li-S) batteries, with their high potential energy density, are subject to research aiming to understand their operational mechanisms better. Despite advancements in experimental understanding, challenges remain in modeling these batteries accurately due to the complexity of their mechanisms and the limitations of available techniques (Wild et al., 2015).
Propiedades
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOBZLHBNPVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682078 |
Source


|
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropyl 2-(5-methylpyridyl)borate | |
CAS RN |
1256364-31-4 |
Source


|
| Record name | Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(2-methylpropyl)carbonimidoyl]-, ethyl ester (9CI)](/img/no-structure.png)
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
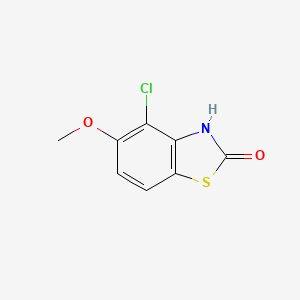
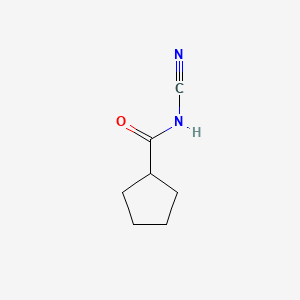
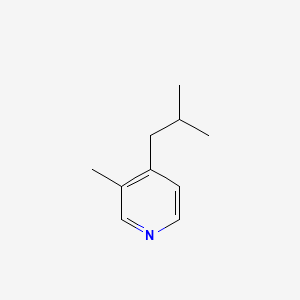
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

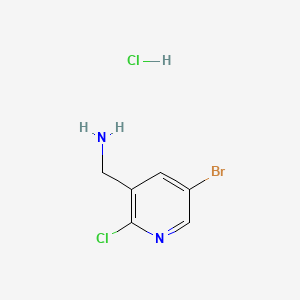
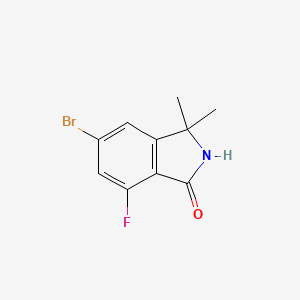
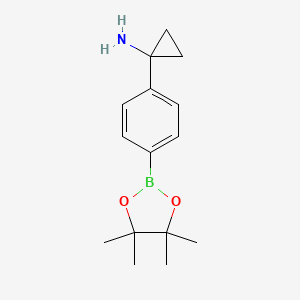
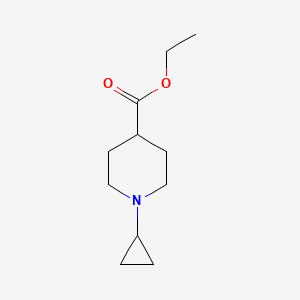
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
